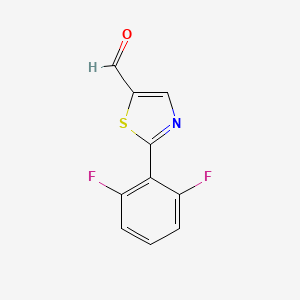

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

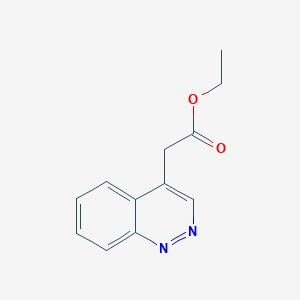

The compound “2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde” likely contains a thiazole ring, which is a type of heterocyclic compound. The “2,6-Difluorophenyl” part suggests the presence of a phenyl group (a variant of benzene) with fluorine atoms attached at the 2nd and 6th positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “2,6-Difluorophenol” and “2,6-Difluorophenyl isothiocyanate” have been synthesized through various methods including oxidative polymerization .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde and its derivatives are synthesized through various chemical reactions. For example, substituted thiophene-2-carbaldehydes are utilized in synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles, where the relationship between structure and physicochemical properties is highlighted, including UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).

Chemical Reactions and Derivatives : This compound is involved in various chemical reactions leading to the formation of new derivatives. For instance, reactions of substituted 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes with other compounds like phenylhydrazine and isoniazid produce new 1,3-thiazole derivatives, which are of interest as potential bioactive substances (Sinenko et al., 2016).

Characterization and Analysis : Advanced characterization and analysis techniques are used to understand the properties of these compounds. For instance, the condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone, and subsequent structural investigation using spectroscopic methods like infrared spectroscopy, mass spectrometry, and NMR (Zaharia et al., 2008).

Potential Bioactive and Pharmacological Properties

Antimicrobial Properties : Some 2,4-disubstituted thiazole derivatives containing substituted pyrazole moiety, synthesized from 3-Aryl-1H-pyrazole-4-carbaldehyde thiosemicarbazone, have shown significant antibacterial activity against various microorganisms, indicating their potential in antimicrobial research (Vijesh et al., 2010).

Anticancer and Antiviral Activities : Novel rel-(6R,7R)-2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehydes exhibit significant anticancer and antiviral activities, as indicated by screenings on NCI60 cell lines and various virus types. This demonstrates their potential in the development of new treatments for diseases like leukemia, EBV virus, and Hepatitis C virus (Lozynskyi et al., 2016).

Antileishmanial Activity : Novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole have shown antileishmanial activity against Leishmania major, highlighting the potential of these compounds in treating parasitic infections (Sadat-Ebrahimi et al., 2019).

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NOS/c11-7-2-1-3-8(12)9(7)10-13-4-6(5-14)15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALGECSTWYGKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC=C(S2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)-1,3-thiazole-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2415439.png)

![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)

![1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2415441.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2415444.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2415447.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2415449.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2415451.png)

![ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2415454.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)